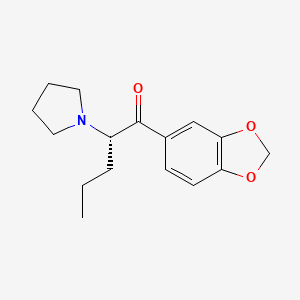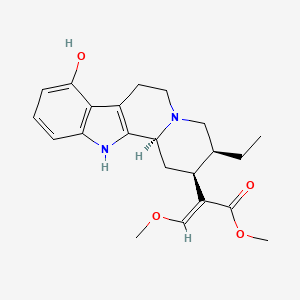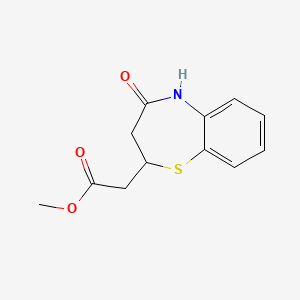
Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with a 4-methyl group and a piperazine ring bonded to a phenylmethyl group. The dihydrochloride hydrate form indicates the presence of two hydrochloride ions and water molecules in its crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate typically involves multiple steps. One common route includes the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form N-(3-Amino-4-methylphenyl)benzamide. This intermediate is then reacted with 1-(phenylmethyl)piperazine under controlled conditions to yield the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may utilize continuous flow microreactor systems. These systems allow for precise control over reaction parameters, leading to efficient synthesis with high selectivity and yield. The use of microreactors also facilitates the scaling up of production while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted benzamides and piperazines .
Scientific Research Applications
Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The piperazine ring and phenylmethyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: Similar in structure but lacks the piperazine ring and phenylmethyl group.
N-Methyl-N-phenylbenzamide: Contains a phenyl group but differs in the substitution pattern and lacks the piperazine ring.
Uniqueness
Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring and phenylmethyl group enhances its binding interactions and potential therapeutic applications .
Properties
CAS No. |
125775-34-0 |
|---|---|
Molecular Formula |
C22H31Cl2N3O |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[3-(4-benzylpiperazin-1-yl)propyl]-4-methylbenzamide;dihydrochloride |
InChI |
InChI=1S/C22H29N3O.2ClH/c1-19-8-10-21(11-9-19)22(26)23-12-5-13-24-14-16-25(17-15-24)18-20-6-3-2-4-7-20;;/h2-4,6-11H,5,12-18H2,1H3,(H,23,26);2*1H |
InChI Key |
TXXDVPPENPKVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





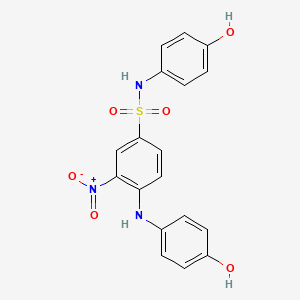
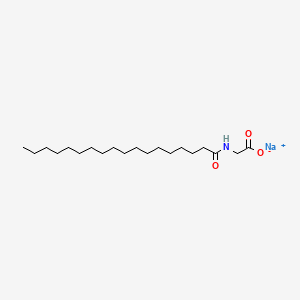
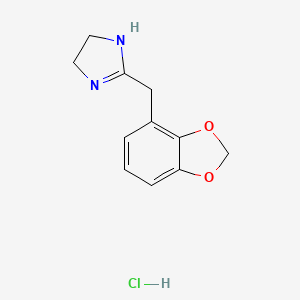
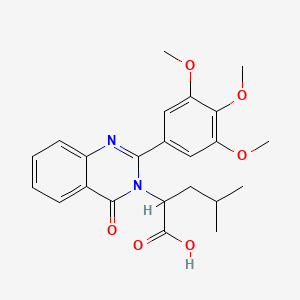
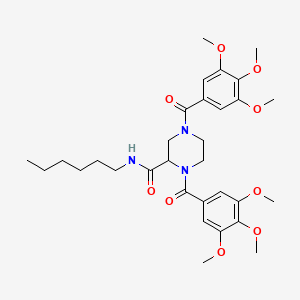
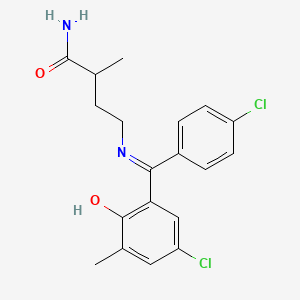
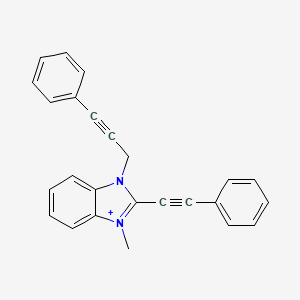
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12761757.png)
